1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea
Description
Properties
IUPAC Name |
3-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23IN2O2S/c1-27-21-13-8-18(22(14-21)28-2)16-26(20-11-9-19(24)10-12-20)23(29)25-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRMXRZLNDHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=CC=C(C=C2)I)C(=S)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2,4-dimethoxybenzylamine and 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the iodophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Thiourea Derivatives
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₂₃H₂₃IN₂O₂S | Benzyl, 2,4-dimethoxyphenylmethyl, 4-iodophenyl | 529.4 |
| 1-Benzyl-3-(3,4-dimethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | C₁₈H₁₈N₂O₃S | Benzyl, 3,4-dimethoxyphenyl, sulfonyl | 414.5 |
| 1-(4-Dimethylaminobenzyl)-3-(4-methoxyphenyl)thiourea | C₂₂H₂₅N₃O₂S | 4-Dimethylaminobenzyl, 4-methoxyphenyl | 395.5 |
Table 2: Analytical Data for Related Compounds
| Compound | LCMS (m/z [M+H]⁺) | HPLC Retention Time (minutes) | Conditions |
|---|---|---|---|
| Target Compound (synthetic analog) | 554 | 1.64 | SQD-FA05 |
| 1-(2,4-Dimethylphenyl)-3-methylthiourea | 194 | Not reported | - |
Biological Activity
1-benzyl-3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)thiourea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C23H23N2O2S
- CAS Number : 306730-51-8
The presence of the thiourea moiety in its structure is significant as thioureas are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
Antimicrobial Activity
Thioureas have been reported to possess significant antimicrobial properties. In studies involving similar thiourea derivatives, compounds showed remarkable inhibition against gram-positive bacteria such as Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .
Anticancer Activity
Recent research indicates that compounds with similar structures have demonstrated potent anticancer effects. For instance, certain thiourea derivatives have shown IC50 values significantly lower than standard treatments like sorafenib in various cancer cell lines, indicating their potential as effective anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many thioureas inhibit critical enzymes involved in cellular processes. For example, they may target DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
- Inducing Apoptosis : In cancer cells, these compounds can induce apoptotic pathways, leading to cell death. Flow cytometry studies have shown that certain thiourea derivatives can block the cell cycle at the sub-G1 phase, indicating a potent anticancer mechanism .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to specific targets (e.g., VEGFR-2) is significant, enhancing their therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of thiourea derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
